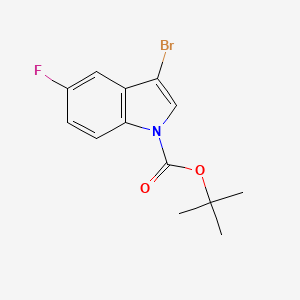

tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-ブチル 3-ブロモ-5-フルオロ-1H-インドール-1-カルボン酸エステル: は、インドールファミリーに属する合成有機化合物です。インドールは、多くの天然物や薬物に見られる重要な複素環系です。

準備方法

合成経路と反応条件: tert-ブチル 3-ブロモ-5-フルオロ-1H-インドール-1-カルボン酸エステルの合成は、通常、インドール前駆体の臭素化とフッ素化を伴います。このプロセスには、以下の手順が含まれる場合があります。

フッ素化: フッ素原子は、SelectfluorまたはN-フルオロベンゼンスルホンイミド(NFSI)などのフッ素化剤を使用して、5位に導入されます。

tert-ブチル保護: カルボキシル基は、トリエチルアミンなどの塩基の存在下、tert-ブチルクロロホルメートを使用して保護されます。

工業的製造方法: この化合物の工業的製造方法は、同様の手順を大規模に実施し、収率と純度を最適化したものでしょう。連続フローリアクターや自動合成プラットフォームが、効率性とスケーラビリティを高めるために採用される場合があります。

化学反応の分析

反応の種類:

置換反応: この化合物は、臭素原子とフッ素原子の存在により、求核置換反応を受ける可能性があります。

酸化と還元: インドール環は、酸化と還元反応に関与する可能性がありますが、この特定の化合物ではあまり一般的ではありません。

カップリング反応: この化合物は、炭素-炭素結合を形成するために、鈴木-宮浦カップリング反応や薗頭カップリング反応に使用できます。

一般的な試薬と条件:

求核置換: アジ化ナトリウムやチオールカリウムなどの試薬は、穏やかな条件下で使用できます。

カップリング反応: パラジウム触媒と炭酸カリウムなどの塩基が一般的に使用されます。

主要な生成物:

置換生成物: 求核試薬に応じて、アジド、チオール、アミンなどの生成物が生成される可能性があります。

カップリング生成物: ビアリールやアルキン結合生成物は、カップリング反応の典型的な結果です。

科学的研究の応用

化学:

合成中間体: この化合物は、より複雑な分子の合成における貴重な中間体として役立ちます。

触媒: これは、さまざまな有機反応におけるリガンドまたは触媒として使用できます。

生物学と医学:

創薬: この化合物のインドールコアは、多くの医薬品によく見られるモチーフであるため、創薬開発の潜在的な候補です。

生物学的プローブ: これは、天然インドールとの構造的類似性により、生物学的経路やメカニズムの研究に使用できます。

産業:

材料科学: この化合物は、特定の電子または光学特性を備えた新材料の開発に使用できます。

作用機序

tert-ブチル 3-ブロモ-5-フルオロ-1H-インドール-1-カルボン酸エステルの作用機序は、その用途によって大きく異なります。医薬品化学では、特定の酵素や受容体と相互作用して、その活性を調節する可能性があります。インドール環は、π-πスタッキング相互作用、水素結合、その他の非共有結合相互作用に関与し、その結合親和性と特異性に影響を与える可能性があります。

類似の化合物との比較

類似の化合物:

- tert-ブチル 5-ブロモ-1H-インドール-1-カルボン酸エステル

- tert-ブチル 3-フルオロ-1H-インドール-1-カルボン酸エステル

- tert-ブチル 5-ブロモ-3-ホルミル-1H-インドール-1-カルボン酸エステル

比較:

- 独自性: tert-ブチル 3-ブロモ-5-フルオロ-1H-インドール-1-カルボン酸エステルでは、臭素原子とフッ素原子の両方が存在するため、そのアナログとは異なります。この二重置換は、その反応性と生物学的標的との相互作用を大幅に変える可能性があります。

類似化合物との比較

- tert-Butyl 5-bromo-1H-indole-1-carboxylate

- tert-Butyl 3-fluoro-1H-indole-1-carboxylate

- tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate

Comparison:

- Uniqueness: The presence of both bromine and fluorine atoms in tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate makes it unique compared to its analogs. This dual substitution can significantly alter its reactivity and interaction with biological targets.

- Reactivity: The combination of bromine and fluorine allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

特性

分子式 |

C13H13BrFNO2 |

|---|---|

分子量 |

314.15 g/mol |

IUPAC名 |

tert-butyl 3-bromo-5-fluoroindole-1-carboxylate |

InChI |

InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3 |

InChIキー |

KNJAOVKFMVMDDF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)

![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)

![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)

![(S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene](/img/structure/B12284124.png)

![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)